molecular formula C11H11BrN2O2 B12695260 2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- CAS No. 90181-94-5

2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy-

Cat. No.: B12695260
CAS No.: 90181-94-5
M. Wt: 283.12 g/mol
InChI Key: YSEKTWYSDQTJBX-JLHYYAGUSA-N
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Description

2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- is a complex organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.

    Cyclization: The intermediate undergoes cyclization to form the quinolinone core.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of reduced quinolinone compounds.

    Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound with similar core structure.

    3-Benzoyl-4-hydroxyquinolinone: Lacks the methoxy groups.

    6,7-Dimethoxyquinolinone: Lacks the benzoyl and hydroxy groups.

Uniqueness

2(1H)-Quinolinone, 3-benzoyl-4-hydroxy-6,7-dimethoxy- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

90181-94-5

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]ethanone

InChI

InChI=1S/C11H11BrN2O2/c1-7(15)14-5-4-10(13-16)9-6-8(12)2-3-11(9)14/h2-3,6,16H,4-5H2,1H3/b13-10+

InChI Key

YSEKTWYSDQTJBX-JLHYYAGUSA-N

Isomeric SMILES

CC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)Br

Canonical SMILES

CC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br

Origin of Product

United States

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